SRI-011381

Description

Properties

IUPAC Name |

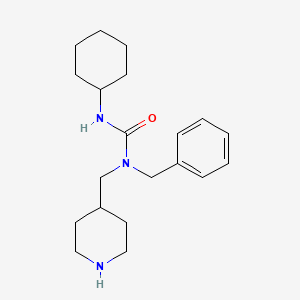

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOPAJNGRAPFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SRI-011381

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 (also known as C381) is a novel, orally active, brain-penetrant small molecule demonstrating significant promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action is multifaceted, primarily functioning as an agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Uniquely, this activation is intricately linked to its direct interaction with and modulation of lysosomal function. This technical guide synthesizes the current understanding of this compound's molecular interactions, signaling cascades, and the experimental evidence that substantiates these findings.

Core Mechanism of Action: A Dual Role in Lysosomal Function and TGF-β Signaling

This compound's primary mechanism revolves around its ability to enhance lysosomal function, which in turn leads to the activation of the TGF-β signaling pathway. This dual action provides a compelling therapeutic strategy for neurodegenerative disorders characterized by both lysosomal dysfunction and impaired TGF-β signaling.

Direct Targeting of Lysosomes and Enhancement of Acidification

This compound physically targets the lysosome.[1][2] A genome-wide CRISPR interference (CRISPRi) screen identified the vacuolar-type H+-ATPase (v-ATPase) as a key mediator of this compound's effects.[3] V-ATPase is the proton pump responsible for maintaining the acidic internal pH of lysosomes. By interacting with v-ATPase, this compound promotes lysosomal acidification.[2][3] This enhanced acidification increases the activity of resident degradative enzymes, leading to more efficient breakdown of lysosomal cargo and improved resilience of lysosomes to damage.[2]

Activation of the TGF-β/Smad Signaling Pathway

This compound is a potent agonist of the TGF-β signaling pathway.[1][2] This activation is demonstrated by the increased phosphorylation of Smad2 and Smad3 (pSmad2/3), key downstream effectors of the canonical TGF-β pathway.[1] The activation of this pathway is crucial for the neuroprotective and anti-inflammatory effects observed with this compound treatment.[3]

The precise link between lysosomal acidification and TGF-β activation by this compound is an area of active investigation. However, several potential mediating pathways have been proposed, including the involvement of Beclin-1, mTOR, Wnt, and Notch signaling, all of which have known crosstalk with both lysosomal function and TGF-β signaling.[3] Beclin-1, a key regulator of autophagy, was identified as a significant protective hit in the CRISPRi screen, suggesting its role in the cellular response to this compound.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Effect | Concentration | Reference |

| TGF-β1 Signaling Activation | Pulmonary Fibroblasts (silicosis mouse model) | Increased expression of TGF-β1, NALP3, collagen-1, and α-SMA | 10 µM | [2] |

| Smad2/3 Phosphorylation | Peripheral Blood Mononuclear Cells (PBMCs) | Upregulation of pSmad2/3 | 10 µM | [1] |

| Neuroprotection | Primary Mouse Embryonic Forebrain Neurons | Reduction in amyloid-β (1-42) induced cell death and dystrophic neurites | 3 µM | [4] |

| Phagocytosis of Aβ42 | J774A.1 and THP-1 Macrophages | >20% increase | 2 and 5 µM | [4] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |

| Memory Deficit Prevention | APP751Lon,Swe Transgenic Mouse Model of Alzheimer's Disease | 10 mg/kg | 10 weeks | Increased contextual fear conditioning freezing time and spontaneous alternations in the Y-maze. | [4] |

| Neuroprotection | YAPGFAP-CKO EAE Mice | 30 mg/kg (i.p., every 2 days) | 22 days | Partially rescued deficits in the optic nerve and retina; inhibited inflammatory infiltration and relieved neuron loss. | [1] |

| Pharmacokinetics | FVB Mice | Not specified | Not applicable | Oral bioavailability of approximately 50%. | [5] |

| Hematological Effects | Mice | 10, 30, and 75 mg/kg (oral gavage) | 14 days | Reductions in red blood cells, hematocrit, and hemoglobin at higher doses. | [5] |

Experimental Protocols

In Vitro Cell Culture and Treatment

-

Cell Lines: Pulmonary fibroblasts from a silicosis mouse model, human peripheral blood mononuclear cells (PBMCs), primary mouse embryonic forebrain neurons, J774A.1, and THP-1 macrophages.[1][2][4]

-

Culture Conditions: Cells are typically cultured in a high-glucose medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin in a humidified incubator. The medium is exchanged every 2-3 days.[2]

-

This compound Treatment: For in vitro experiments, this compound is often dissolved in DMSO to create a stock solution. A working concentration, commonly 10 µM, is then prepared in the cell culture medium for treating the cells.[1][2]

Western Blot Analysis for pSmad2/3

-

Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pSmad2/3 and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to the loading control.[1]

In Vivo Studies in a Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: APP751Lon,Swe transgenic mice, which overexpress a mutant human amyloid precursor protein, are commonly used.[4]

-

Drug Administration: this compound is administered to the mice, for example, at a dose of 10 mg/kg for a period of 10 weeks.[4]

-

Behavioral Testing: To assess cognitive function, behavioral tests such as contextual fear conditioning and the Y-maze are performed.[4]

-

Histological Analysis: Following the treatment period, brain tissue is collected for histological analysis to assess amyloid-β plaque burden and other neuropathological markers.

Genome-Wide CRISPRi Screening

-

Library and Cell Line: A genome-wide CRISPRi library is introduced into a suitable cell line that also expresses a reporter for TGF-β signaling.

-

Drug Treatment: The transduced cell population is treated with this compound.

-

Cell Sorting: Cells are sorted based on the reporter signal (e.g., high vs. low TGF-β signaling).

-

Sequencing and Analysis: The guide RNAs (gRNAs) enriched in the different cell populations are identified by deep sequencing. Genes targeted by these gRNAs are then analyzed to identify those that mediate the drug's effect. The identification of v-ATPase was a result of such a screen.[3]

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo studies of this compound.

Logical Relationship in CRISPRi Screen for Target Identification

Caption: Logic of the CRISPRi screen for target ID.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]

An In-depth Technical Guide on SRI-011381 and its Activation of the Transforming Growth Factor-beta (TGF-β) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of SRI-011381 (also known as C381), a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the compound's mechanism of action, summarizes key quantitative data, provides experimental protocols for its study, and visualizes relevant biological pathways and workflows.

Introduction

This compound is an orally active, brain-penetrant small molecule that has been identified as a potent agonist of the TGF-β signaling pathway.[1][2] Initially investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease, its ability to activate this critical signaling cascade has garnered significant interest across various research fields.[1][3][4][5] The TGF-β pathway is integral to a multitude of cellular processes, including proliferation, differentiation, migration, and immune responses.[][7] Dysregulation of this pathway is implicated in numerous pathologies, making targeted modulation with compounds like this compound a promising therapeutic strategy.[] This guide synthesizes the current understanding of this compound, focusing on its interaction with and activation of the TGF-β signaling cascade.

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, commonly ALK5).[8][9] The activated TβRI kinase subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[8][9] These phosphorylated R-SMADs form a complex with a common-mediator SMAD (Co-SMAD), SMAD4, and the entire complex translocates to the nucleus to regulate the transcription of target genes.[8]

This compound activates this pathway through a novel, indirect mechanism.[1] Research indicates that this compound does not directly bind to TGF-β receptors but instead physically targets lysosomes.[1][3] A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase) as a key player in its mechanism.[1] By interacting with v-ATPase, this compound promotes lysosomal acidification, enhances the breakdown of lysosomal cargo, and improves the overall resilience of lysosomes to damage.[1][3] This restoration of lysosomal homeostasis is linked to the activation of TGF-β signaling.[1] One proposed downstream mechanism involves Beclin-1, a key protein in autophagy and protein recycling, which can facilitate the recycling of the TGF-β type I receptor.[1]

The functional consequence of this compound treatment is the upregulation of SMAD2 and SMAD3 phosphorylation, a hallmark of canonical TGF-β pathway activation.[2][10] This has been demonstrated in various cell types, including peripheral blood mononuclear cells (PBMCs) and human skin fibroblasts (HSFBs).[2][10]

References

- 1. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transforming Growth Factor {beta} Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Neuroprotective Effects of SRI-011381 in Alzheimer's Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRI-011381 (also known as C381) is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, demonstrating significant neuroprotective potential in preclinical models relevant to Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, available efficacy data, and detailed experimental protocols. The compound exhibits a dual mechanism, not only activating the canonical TGF-β/Smad pathway but also promoting lysosomal acidification and function through direct interaction with the vacuolar-type H+-ATPase (v-ATPase). This multifaceted activity suggests a potential to address multiple pathological aspects of Alzheimer's disease, including amyloid-beta clearance and neuroinflammation. While specific quantitative data from in vivo Alzheimer's models are limited in publicly available literature, the existing evidence points to this compound as a promising therapeutic candidate warranting further investigation.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to synaptic dysfunction and neuronal loss. The TGF-β signaling pathway is known to play a crucial role in neuronal survival, synaptic plasticity, and neuroinflammation.[1] Dysregulation of this pathway has been implicated in the pathogenesis of Alzheimer's disease. This compound has emerged as a potent activator of this pathway, offering a potential therapeutic strategy to counteract neurodegeneration.[2] Furthermore, its ability to enhance lysosomal function provides an additional mechanism for clearing protein aggregates, a central challenge in Alzheimer's disease therapy.[1]

Mechanism of Action

This compound exerts its neuroprotective effects through two primary, interconnected mechanisms:

-

Activation of the TGF-β Signaling Pathway: this compound acts as an agonist for the TGF-β signaling pathway.[2] This pathway is initiated by the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins. Activated Smad complexes translocate to the nucleus and regulate the transcription of genes involved in neuroprotection and anti-inflammatory responses.[3]

-

Enhancement of Lysosomal Function: this compound physically targets the lysosome and interacts with the v-ATPase proton pump.[1] This interaction promotes lysosomal acidification, which is essential for the activity of lysosomal hydrolases responsible for the degradation of cellular waste, including aggregated proteins like Aβ.[1] By enhancing the breakdown of lysosomal cargo, this compound improves the cell's ability to clear pathogenic protein aggregates.[1]

The following diagram illustrates the proposed signaling pathway of this compound.

Preclinical Efficacy in Alzheimer's Models

While specific quantitative data on the effects of this compound in Alzheimer's disease mouse models are not extensively detailed in the available public literature, qualitative reports indicate significant neuroprotective effects.

Table 1: Summary of Preclinical Findings for this compound

| Model System | Key Findings | Reference |

| APP751Lon,Swe Transgenic Mice | Reduces neurodegeneration. | [1] |

| Macrophage Cell Lines | Promotes dose-dependent clearance of fibrillar Aβ. | [2] |

| Kainic Acid-Induced Excitotoxicity Mouse Model | Protects against neurodegeneration. | [2] |

| Progranulin-/- Mice (Frontotemporal Dementia Model) | Results in a dose-dependent reduction in microgliosis. | [1] |

| MPTP Mouse Model (Parkinson's Disease Model) | Rescues dopaminergic neurons and restores memory and motor function. | [1] |

Experimental Protocols

Detailed experimental protocols for key assays used to evaluate the efficacy of compounds like this compound are provided below. These are generalized protocols based on standard methodologies in the field.

In Vitro Macrophage-Mediated Amyloid-β Phagocytosis Assay

This assay quantifies the ability of macrophages to clear fibrillar Aβ in the presence of the test compound.

Methodology:

-

Cell Culture: Macrophage-like cell lines (e.g., BV-2 or THP-1) are cultured in appropriate media.

-

Fibrillar Aβ Preparation: Synthetic Aβ42 peptides are dissolved and incubated to form fibrils.

-

Treatment: Cells are pre-treated with varying concentrations of this compound.

-

Phagocytosis: Fibrillar Aβ is added to the cell cultures and incubated to allow for phagocytosis.

-

Quantification: The amount of Aβ remaining in the conditioned media is quantified using ELISA or Western blot. A dose-dependent decrease in Aβ levels indicates enhanced phagocytosis.

In Vivo Behavioral Testing in Alzheimer's Disease Mouse Models

Behavioral assays are crucial for assessing the impact of a therapeutic agent on cognitive function.

This test evaluates spatial working memory.

Methodology:

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Analysis: An alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternations is calculated as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100. An increase in the percentage of spontaneous alternations in the treated group compared to the control group suggests an improvement in spatial working memory.

This test assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.

Methodology:

-

Training Day: The mouse is placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.

-

Contextual Testing: 24 hours later, the mouse is returned to the same chamber, and the amount of time it spends freezing (a natural fear response) is measured. Increased freezing time indicates memory of the aversive context.

-

Cued Testing: The mouse is then placed in a novel environment, and the CS is presented without the US. Freezing behavior is again measured to assess memory of the association between the cue and the shock. Improved performance in treated animals is indicative of enhanced fear-associated memory.

Conclusion and Future Directions

This compound represents a promising, multi-target therapeutic candidate for Alzheimer's disease. Its ability to both stimulate the neuroprotective TGF-β signaling pathway and enhance the clearance of pathogenic protein aggregates through lysosomal activation addresses key aspects of Alzheimer's pathology. While the currently available data are encouraging, further studies are required to provide detailed quantitative evidence of its efficacy in well-characterized Alzheimer's disease animal models. Future research should focus on elucidating the precise downstream effects on amyloid-beta and tau pathology, synaptic integrity, and cognitive performance. Such studies will be critical in advancing this compound through the drug development pipeline and ultimately determining its therapeutic potential for patients with Alzheimer's disease.

References

- 1. This compound hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]

- 2. Macrophage-Mediated Phagocytosis and Dissolution of Amyloid-Like Fibrils in Mice, Monitored by Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

SRI-011381 (C381): A Novel Small Molecule Agonist of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRI-011381, also known as C381, is a novel, orally active, and brain-penetrant small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models, positioning it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action

This compound (C381) exerts its effects through a unique mechanism that involves the direct targeting of lysosomes. The molecule physically interacts with lysosomal membranes, promoting their acidification. This enhanced lysosomal function leads to an increased breakdown of cellular waste and improves the resilience of lysosomes to damage.[4][6] The restoration of lysosomal homeostasis is intrinsically linked to the activation of the TGF-β signaling pathway.[6]

A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase), a proton pump responsible for lysosome acidification, as a key player in the action of this compound.[6] By interacting with v-ATPase, this compound initiates a cascade that ultimately leads to the activation of the canonical TGF-β/Smad signaling pathway.[6] This results in the nuclear translocation of phosphorylated Smad proteins, which in turn regulate the transcription of target genes involved in neuroprotection and anti-inflammatory responses.[6] Potential involvement of other pathways such as Beclin-1, mTOR, Wnt, and Notch in the this compound-mediated activation of TGF-β signaling has also been suggested.[6]

Data Presentation

The following tables summarize the quantitative data available for this compound (C381) from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Concentration | Observed Effect | Reference |

| Mouse Lung Fibroblasts | 10 μM | Promoted proliferation; significantly increased TGF-β1, NALP3, collagen-1, and α-SMA expression. | [2][3] |

| Macrophages | Dose-dependent | Promoted fibrillar Aβ clearance. | [1] |

| NIH-3T3 Cells | Not specified | Increased fibronectin expression when stimulated by metformin. | [7] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| SBE-luc Mice | 30 mg/kg | Intraperitoneal (i.p.) | Protected against kainic acid-induced excitotoxicity and neurodegeneration. | [1] |

| FBV Mice | Not specified | Oral | Rapidly absorbed with an oral bioavailability of approximately 50%. ClogP of 3.3, indicating brain penetrance. | [1][6] |

| APP751Lon, Swetransgenic Mice | Not specified | Not specified | Reduced neurodegeneration. | [1] |

| Progranulin-/- Mice | Dose-dependent | Not specified | Reduced microgliosis. | [6] |

| Chronic MPTP Mouse Model of Parkinson's Disease | Not specified | Not specified | Rescued dopaminergic neurons; restored memory and motor function. | [6] |

| YAPGFAP-CKO EAE Mice | 30 mg/kg | i.p. (every 2 days for 22 days) | Partially rescued deficits in the optic nerve and retina; significantly inhibited inflammatory infiltration and relieved neuron loss. | [3] |

| Sprague-Dawley Rats (Traumatic Neuroma Model) | 30 mg/kg | i.p. (every 2 days) | Enhanced TGF-β1/SMAD signaling, leading to increased Collagen I proliferation. | [8] |

| Mice (14-day study) | 10, 30, and 75 mg/kg | Oral gavage | Resulted in reductions in red blood cells, hematocrit, and hemoglobin at higher doses. | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

Cell Culture and In Vitro Treatment

-

Cell Lines: Mouse lung fibroblasts were utilized to study the effects on fibrosis-related protein expression.[4]

-

Culture Conditions: Cells were cultured in a high-glucose medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The medium was changed every 2-3 days. Cells were passaged at 80-90% confluence at a 1:3 ratio, with the fifth passage used for experiments.[4]

-

Treatment: A 10 μM solution of this compound was used for the activation of TGF-β1 signaling in vitro.[2][4]

Animal Studies

-

Animal Models: A variety of mouse and rat models were used to investigate the in vivo effects of this compound, including models for Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic neuroma.[1][3][6][8]

-

Administration: this compound was administered via intraperitoneal (i.p.) injection or oral gavage.[1][3][8] The vehicle for i.p. injection was dimethyl sulfoxide (DMSO).[1][8]

-

Dosage Regimens: Doses ranged from 10 mg/kg to 75 mg/kg, with varying frequencies of administration depending on the study design.[1][3][8]

Tissue Preparation for Fibroblast Isolation

-

Tissue Extraction: Tissues were extracted in a sterile environment and rinsed three times in PBS.[4]

-

Digestion: The tissue was cut into 1-mm³ blocks and subjected to repeated digestion with 0.25% trypsin at 37°C.[4]

-

Plating: The resulting histolysate was evenly spread in a 10-cm petri dish for cell culture.[4]

Identification of Pulmonary Fibroblasts

-

Immunofluorescence: Pulmonary fibroblasts were identified using an anti-vimentin antibody followed by a fluorescent secondary antibody. The cells were then visualized under a fluorescence microscope.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism and experimental application.

Caption: this compound mechanism of action via lysosomal activation.

Caption: General experimental workflow for this compound studies.

Caption: Logical flow of this compound's therapeutic action.

References

- 1. This compound hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Novel, Small Molecule Transforming Growth Factor Beta Agonist | Parkinson's Disease [michaeljfox.org]

- 6. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SRI-011381 in Lysosomal Acidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381, also known as C381, is a novel small molecule initially identified as an activator of the Transforming Growth Factor-β (TGF-β) signaling pathway. Subsequent research has revealed a primary mechanism of action centered on the lysosome, the cell's critical organelle for degradation and recycling. This technical guide provides an in-depth overview of the core function of this compound in promoting lysosomal acidification. It details the molecular target, downstream effects on lysosomal function, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from key experiments are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Lysosomal dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases and lysosomal storage disorders.[1] The acidic internal environment of the lysosome, with a pH ranging from 4.5 to 5.0, is crucial for the optimal activity of its resident acid hydrolases.[2] This acidic milieu is primarily maintained by the vacuolar-type H+-ATPase (V-ATPase), a proton pump that translocates protons from the cytoplasm into the lysosomal lumen.[2] this compound (C381) has emerged as a key pharmacological tool and potential therapeutic agent that directly targets this fundamental process. This document will explore the intricate role of this compound in modulating lysosomal pH and function.

Mechanism of Action: Direct Activation of V-ATPase

A genome-wide CRISPR interference (CRISPRi) drug target identification screen unexpectedly implicated the lysosome as the primary target of this compound.[1][3] Further functional studies confirmed that this compound physically interacts with the lysosome and directly stimulates the activity of the V-ATPase proton pump.[3][4] This direct interaction leads to an increased influx of protons into the lysosome, thereby promoting its acidification.[1][3][4]

The following diagram illustrates the proposed mechanism of action of this compound at the lysosomal membrane.

Caption: this compound directly stimulates the V-ATPase, enhancing proton pumping into the lysosome.

Quantitative Effects on Lysosomal Function

The stimulatory effect of this compound on V-ATPase results in measurable changes in lysosomal pH and degradative capacity. These effects are dose-dependent and have been quantified using various cellular assays.

Lysosomal Acidification

The ability of this compound to lower lysosomal pH has been demonstrated using pH-sensitive fluorescent probes like LysoSensor. Studies have shown a dose-dependent increase in lysosomal acidification in various cell lines upon treatment with this compound.[1][4]

| Concentration of this compound (C381) | Effect on Lysosomal Acidification (LysoSensor Signal) | Cell Line | Reference |

| Various concentrations | Dose-dependent increase in LysoSensor area and count | K562 | [1][4] |

| High doses (e.g., 400 μM) | Strong increase in LysoSensor signal (nearly 7-fold) | K562 | [4] |

Lysosomal Proteolysis

Enhanced acidification leads to a more optimal environment for lysosomal hydrolases, thereby increasing the degradation of substrates. This has been quantified using assays such as the DQ-BSA assay, where a self-quenched bovine serum albumin (BSA) conjugate fluoresces upon proteolytic cleavage.

| Concentration of this compound (C381) | Effect on Proteolytic Activity (DQ-BSA Assay) | Cell Line | Reference |

| Not specified | Significant increase in normalized DQ-BSA area | Not specified | [4] |

Cathepsin B Activity

The activity of specific pH-sensitive lysosomal enzymes, such as Cathepsin B, is also enhanced by this compound. This effect is particularly notable under conditions of lysosomal stress.

| Treatment Condition | Effect on Cathepsin-B Activity | Reference |

| LLOME (lysosomal damaging agent) | Reduced Cathepsin-B activity by ~80% | [1] |

| LLOME + 3 µM this compound (C381) | >3-fold increase in activity vs. LLOME alone | [1] |

| High concentrations of this compound (C381) (naive cells) | >3-fold increase in activity | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the function of this compound.

Lysosomal pH Measurement (LysoSensor Assay)

This assay quantifies changes in lysosomal pH in live cells.

Workflow:

Caption: Workflow for measuring lysosomal pH using the LysoSensor probe.

Detailed Steps:

-

Cell Plating: Seed K562 cells in a suitable culture plate and allow them to adhere and grow.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 1 hour. Include a negative control (vehicle) and a positive control for lysosomal de-acidification, such as Bafilomycin A1 (500 nM).[1]

-

Probe Incubation: Add LysoSensor Green DND-189 and LysoTracker Red DND-99 to the culture medium and incubate for 1 hour.[1]

-

Washing: Gently wash the cells with fresh medium to remove the unbound probes.

-

Imaging and Analysis: Acquire images using a live-cell imaging system. Quantify the area and number of LysoSensor Green fluorescent puncta, which increase in intensity with lower pH. Normalize these values to cell confluence to account for differences in cell number.[1]

Lysosomal Proteolysis Measurement (DQ-BSA Assay)

This assay measures the general proteolytic activity within lysosomes.

Workflow:

Caption: Workflow for assessing lysosomal proteolytic activity using DQ-BSA.

Detailed Steps:

-

Cell Plating: Plate cells in a suitable imaging-compatible format.

-

Compound and Substrate Addition: Treat cells with this compound or a vehicle control. Concurrently, add DQ-BSA Green to the culture medium.

-

Incubation: Incubate the cells for 2 hours at 37°C to allow for the uptake of DQ-BSA via endocytosis and its subsequent trafficking to the lysosome for degradation.[4]

-

Washing: Wash the cells to remove any DQ-BSA that has not been internalized.

-

Imaging and Analysis: Acquire fluorescent images. The cleavage of the BSA protein by lysosomal proteases relieves the self-quenching of the dye, resulting in a fluorescent signal. Quantify the total fluorescent area as a measure of proteolytic activity.[4]

Broader Biological Context: TGF-β Signaling and Neuroprotection

While the direct molecular target of this compound is the V-ATPase, it is also recognized as an activator of TGF-β signaling.[3][4] The V-ATPase itself has been implicated as a protein interaction hub involved in multiple signaling pathways, including TGF-β.[4] The restoration of lysosomal homeostasis by this compound is thought to contribute to its neuroprotective and anti-inflammatory effects observed in preclinical models of neurodegenerative diseases.[1][3][4]

The following diagram illustrates the relationship between this compound's effect on the lysosome and its impact on cellular signaling.

References

- 1. Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DQ-BSA assay [protocols.io]

- 3. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of SRI-011381: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: SRI-011381, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Emerging preclinical evidence suggests its therapeutic potential across a spectrum of neurological disorders and other conditions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative data from preclinical studies.

Core Mechanism of Action

This compound functions as a potent, orally active agonist of TGF-β signaling.[3] Its primary mechanism involves the activation of the canonical Smad pathway.[2][3] Upon administration, this compound has been shown to up-regulate the phosphorylation of Smad2/3, key downstream effectors of the TGF-β pathway.[3] Interestingly, this compound also physically targets the lysosome, promoting lysosomal acidification and enhancing the breakdown of lysosomal cargo.[1][2] This dual action on TGF-β signaling and lysosomal function underscores its potential in addressing complex pathologies.

The diagram below illustrates the proposed signaling pathway activated by this compound.

Preclinical Efficacy and Therapeutic Applications

This compound has demonstrated significant therapeutic potential in a variety of preclinical models, primarily focusing on neurodegenerative and inflammatory conditions.

Neuroprotection:

-

Alzheimer's Disease: this compound is being investigated for the treatment of Alzheimer's disease.[1] It has been shown to protect cultured neurons from Aβ toxicity.[4]

-

Traumatic Brain Injury (TBI): In a mouse model of repetitive mild TBI, administration of this compound 24 hours after injury was found to reduce cognitive deficits and neuroinflammation.[5]

-

Ischemic Demyelination: this compound has shown protective effects against ischemic demyelination by regulating microglial lipid metabolism.[6] In a mouse model of chronic cerebral hypoperfusion, it restored the function of the autophagy-lysosomal pathway in microglia.[6]

-

Parkinson's Disease: The compound has shown particular promise in a mouse model of Parkinson's Disease.[7]

Anti-inflammatory and Anti-fibrotic Effects:

-

Neuroinflammation: this compound exhibits strong anti-inflammatory effects in models of neuroinflammation, such as experimental autoimmune encephalomyelitis, a model for multiple sclerosis.[2]

-

Fibrosis: In models of fibrosis, this compound can reverse the effects of anti-fibrotic agents by increasing the expression of pro-fibrotic proteins like TGF-β1, collagen-1, and α-SMA.[1] It has also been shown to reverse the inhibition of TGF-β2/Smad3 signaling and fibrosis in human skin fibroblasts.[3]

-

Keloids: The effects of 32P isotope treatment on dermal fibroblasts, which inhibit keloid formation, were reversed by this compound, suggesting its role in TGF-β/Smad-mediated fibroblast activity.[8]

Other Potential Applications:

-

Muscle Regeneration: this compound has shown efficacy in preclinical models of muscle regeneration by restoring lysosomal homeostasis and enhancing myogenic differentiation.[9]

-

Cancer: The compound's role in cancer is complex. While TGF-β signaling can have tumor-suppressive effects, its activation by this compound has been shown to attenuate the apoptotic and antiproliferative actions of cisplatin in breast cancer cells.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies involving this compound.

Table 1: In Vitro Study Parameters

| Cell Type | Concentration | Observed Effect | Reference |

| Mouse Lung Fibroblasts | 10 µM | Promoted proliferation; significantly increased TGF-β1, NALP3, collagen-1, and α-SMA expression. | [3] |

| Human Skin Fibroblasts (HSFBs) | 10 µM | Reversed the inhibition of TGF-β2/Smad3 signaling and fibrosis. | [3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | Up-regulated the phosphorylation of Smad2/3. | [3] |

| LNCaP Cells | Not Specified | Reversed the effects of 32P isotope on cell proliferation, apoptosis, and cell cycle. | [8] |

| Breast Cancer Cells | Not Specified | Attenuated apoptotic and antiproliferative actions of cisplatin. | [10] |

Table 2: In Vivo Study Parameters

| Animal Model | Dosage and Administration | Duration | Observed Effect | Reference |

| YAPGFAP-CKO EAE Mice | 30 mg/kg; i.p.; every 2 days | 22 days | Partially rescued deficits in the optic nerve and retina; inhibited inflammatory infiltration and relieved neuron loss. | [3] |

| Bilateral Common Carotid Artery Stenosis (BCAS) Mice | 30 mg/kg; i.p.; every 3 days | Until sacrifice | Restored the BCAS-induced activation and dysfunction of the autophagy-lysosomal pathway in microglia. | [6] |

| Zebrafish (ltbp3fb28 and ltbp1fb29) | 500 µM; exposure | Not Specified | No effect on outflow tract (OFT) expansion. | [1] |

| SBE-luc Reporter Mice | 30 mg/kg; i.p. | Single dose | Induced bioluminescence signal in the brain, indicating TGF-β pathway activation. | [4] |

| FvB Wildtype Mice (Kainic Acid-induced injury) | Not Specified | Pre-treated for 3 days, continued for 5 days post-injury | Reduced neurodegeneration. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

In Vitro Cell Culture and Treatment

1. Primary Pulmonary Fibroblast Isolation and Culture: [1]

-

Tissue Extraction: Extract lung tissues in a sterile environment and rinse 3 times in PBS.

-

Tissue Preparation: Cut tissues into 1-mm³ blocks.

-

Digestion: Repeatedly digest with 0.25% trypsin at 37°C.

-

Plating: Evenly spread the histolysate in a 10-cm petri dish.

-

Culture Medium: Use high-glucose medium containing 10% fetal bovine serum, penicillin, and streptomycin.

-

Incubation: Culture cells in an incubator, exchanging the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluence, passage them at a 1:3 ratio. Use fifth-passage cells for experiments.

-

Treatment: A 10 μM this compound solution is used for the activation of TGF-β1 signaling.[1]

2. Western Blot Analysis for pSmad2/3: [3]

-

Cell Treatment: Treat Peripheral Blood Mononuclear Cells (PBMCs) with this compound (10 μM).

-

Protein Extraction: Lyse cells and quantify protein concentration.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate with primary antibodies against pSmad2/3 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) kit.

The following diagram outlines a general workflow for in vitro experiments with this compound.

In Vivo Administration and Analysis

1. Intraperitoneal (i.p.) Injection in Mice: [3][6]

-

Compound Preparation: Dissolve this compound hydrochloride in a suitable vehicle, such as normal saline (0.9% sodium chloride solution).

-

Dosage: A common dosage is 30 mg/kg.

-

Administration: Inject the solution intraperitoneally. For studies on ischemic demyelination, an initial injection is given 24 hours after the BCAS modeling, followed by injections every 3 days.[6] For EAE models, injections may be given every 2 days for a period of 22 days.[3]

-

Control Group: Administer the vehicle alone to the control group.

2. Assessment of Neuroprotection in a Kainic Acid Injury Model: [4]

-

Animal Model: Use FvB wildtype mice.

-

Pre-treatment: Administer this compound or vehicle for 3 days prior to injury.

-

Injury Induction: Induce excitotoxic injury with kainic acid (10 mg/kg, SQ).

-

Post-treatment: Continue daily injections of the compound until sacrifice at day 5 post-injury.

-

Tissue Processing: Perfuse and fix brains with paraformaldehyde. Section into 40 µM sections using a cryomicrotome.

-

Analysis: Perform cresyl violet staining or immunohistochemical analysis for markers such as synaptophysin and MAP2.

Safety and Toxicology

Preliminary toxicology studies for this compound have been completed as part of an Investigational New Drug (IND) application, and they have not indicated any major concerns.[2][7] Range-finding toxicity studies have been conducted in mice and rats.[4]

Conclusion

This compound is a promising therapeutic candidate with a unique dual mechanism of action involving the activation of TGF-β signaling and the enhancement of lysosomal function. Preclinical studies have demonstrated its efficacy in a range of neurological and inflammatory disorders. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this novel compound. Further investigation is warranted to fully elucidate its mechanisms and translate these preclinical findings into clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20160039756A1 - Benzyl urea derivatives for activating tgf-beta signaling - Google Patents [patents.google.com]

- 5. grantome.com [grantome.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Development of a Lysosomal Activator for the Treatment of Neurodegenerative Disease - ProQuest [proquest.com]

- 8. Inhibition of keloid by 32P isotope radiotherapy through suppressing TGF-β/Smad signaling pathway | Aging [aging-us.com]

- 9. grokipedia.com [grokipedia.com]

- 10. medsci.org [medsci.org]

The Modulatory Role of SRI-011381 on Smad Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix production. The canonical TGF-β pathway transduces signals through the phosphorylation of receptor-regulated Smad proteins (R-Smads), primarily Smad2 and Smad3. This technical guide provides an in-depth analysis of the impact of this compound on Smad protein phosphorylation, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling mechanisms. This compound has been shown to up-regulate the phosphorylation of Smad2/3, thereby activating downstream gene expression. Notably, it can also counteract the inhibitory effects of molecules like curcumin on Smad2/3 activation. This guide serves as a comprehensive resource for researchers investigating TGF-β signaling and the therapeutic potential of modulators like this compound.

Introduction to the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) superfamily of cytokines plays a pivotal role in regulating a wide array of cellular functions.[1] The canonical signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface.[2] This binding event recruits and activates a type I receptor (TβRI), which then phosphorylates the intracellular effector proteins, Smad2 and Smad3, at their C-terminal SXS motifs.[3][4]

Once phosphorylated, these receptor-regulated Smads (R-Smads) form a heteromeric complex with a common-mediator Smad (co-Smad), Smad4.[1] This complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes.[1][2] This intricate signaling cascade is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in various pathologies, including fibrosis and cancer.

This compound has been identified as an agonist of this pathway, promoting the phosphorylation of Smad2 and Smad3, thereby mimicking the downstream effects of TGF-β signaling.[5]

Impact of this compound on Smad2/3 Phosphorylation

Experimental evidence demonstrates that this compound effectively increases the phosphorylation of Smad2 and Smad3. This has been observed in various cell types, including peripheral blood mononuclear cells (PBMCs).[5] Furthermore, this compound has been shown to reverse the inhibitory effects of certain compounds, such as curcumin, on TGF-β-mediated Smad2/3 phosphorylation.[5][6][7]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on Smad2/3 phosphorylation based on densitometric analysis of Western blot data. The data illustrates the ability of this compound to induce Smad2/3 phosphorylation and to rescue it from inhibition by curcumin.

| Treatment Group | p-Smad2/3 Levels (Normalized to Control) | Reference |

| Control (Vehicle) | 1.00 | [5] |

| This compound (10 µM) | > 1.00 (Upregulation) | [5] |

| Curcumin | < 1.00 (Inhibition) | [5][6][7] |

| Curcumin + this compound | Restored towards control levels | [5] |

Note: Specific fold-change values from the primary literature are not consistently reported in the available search results. The table reflects the qualitative findings.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on Smad protein phosphorylation.

Western Blotting for Phospho-Smad2/3 Detection

This protocol outlines the steps for detecting phosphorylated Smad2 and Smad3 in cell lysates.

1. Cell Culture and Treatment:

-

Culture cells (e.g., PBMCs, HaCaT cells) to 80-90% confluency.

-

For serum starvation, wash cells with PBS and incubate in serum-free medium for 18-22 hours.

-

Treat cells with this compound (e.g., 10 µM) and/or other compounds (e.g., curcumin) for the desired time. A positive control of TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes is recommended.

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[8]

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate on ice (e.g., three times for 15 seconds each) to ensure the release of nuclear proteins.[8]

-

Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

4. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Separate the protein samples on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.[4]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the p-Smad2/3 signal to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation of Smad Proteins

This protocol is used to study the interaction between Smad proteins.

1. Cell Lysis:

-

Lyse treated cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.25% NP-40, 1 mM DTT, and protease inhibitors).[9]

2. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose beads.

-

Add the primary antibody against the protein of interest (e.g., Smad4) to the pre-cleared lysate and incubate overnight at 4°C with gentle rocking.[10]

-

Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.[10]

-

Centrifuge to pellet the beads and wash the pellet several times with lysis buffer.

3. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., p-Smad2/3).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the TGF-β/Smad signaling pathway and a general experimental workflow for assessing the impact of this compound.

Caption: TGF-β/Smad Signaling Pathway and the Action of this compound.

Caption: Workflow for Assessing this compound's Effect on Smad Phosphorylation.

Conclusion

This compound is a valuable tool for researchers studying the TGF-β/Smad signaling pathway. Its ability to act as an agonist and promote the phosphorylation of Smad2 and Smad3 provides a mechanism to investigate the downstream consequences of pathway activation. The experimental protocols and data presented in this guide offer a framework for designing and interpreting studies aimed at understanding the therapeutic potential of modulating this critical signaling cascade. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound and its interactions with other signaling pathways.

References

- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.yizimg.com [file.yizimg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Curcumin Inhibition of TGFβ signaling in bone metastatic breast cancer cells and the possible role of oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin inhibits transforming growth factor-beta activity via inhibition of Smad signaling in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

SRI-011381: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

SRI-011381, also referred to as C381, is a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Its unique mechanism of action, which involves both the activation of canonical TGF-β signaling and the modulation of lysosomal function, has positioned it as a valuable tool in basic and preclinical research. This guide provides an in-depth overview of its applications, supported by available quantitative data, experimental protocols, and visualizations of its molecular pathways and workflows.

Mechanism of Action

This compound is primarily characterized as an activator of the TGF-β signaling pathway, a critical regulator of numerous cellular processes, including cell growth, differentiation, and immune response.[1][3][4] Dysregulation of this pathway is implicated in various diseases, and its therapeutic augmentation is a key area of investigation.[5]

The compound's actions include:

-

TGF-β/Smad Pathway Activation: this compound promotes the canonical TGF-β/Smad signaling cascade. It has been shown to increase the expression of TGF-β1 and the phosphorylation of Smad3, leading to the modulation of target gene expression.[6][7] This activation is central to its observed effects in studies on fibrosis and inflammation.[1][6][7]

-

Lysosomal Targeting: A distinctive feature of this compound is its ability to physically target the lysosome.[1][5] It promotes lysosomal acidification, enhances the breakdown of lysosomal cargo, and improves the organelle's resilience to damage.[1][5] This mechanism is particularly relevant to its neuroprotective effects, as lysosomal dysfunction is a hallmark of many neurodegenerative disorders.[5] A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase), the lysosomal proton pump, as a key player in its mechanism.[5]

-

Modulation of Other Targets: Beyond the TGF-β pathway, this compound has been identified as a modulator of GATA3 and Neuropilin-1 (NRP-1).[8]

The diagram below illustrates the canonical TGF-β signaling pathway and the proposed mechanism of action for this compound.

Caption: this compound activates TGF-β signaling and targets lysosomal v-ATPase.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies involving this compound.

| Parameter | Model System | Concentration / Dose | Observed Effect | Reference |

| In Vitro Efficacy | ||||

| Neuroprotection | Primary mouse embryonic forebrain neurons | 3 µM | Reduces cell death and dystrophic neurites induced by amyloid-β (1-42). | [9] |

| Phagocytosis | J774A.1 and THP-1 macrophages | 2 and 5 µM | Increases phagocytosis of amyloid-β (1-42) by over 20%. | [9] |

| TGF-β Activation | Fibroblasts | 10 µM | Used for the activation of TGF-β1 signaling. | [1] |

| Anti-inflammatory | Bovine adipocytes | Not specified | Suppresses pro-inflammatory responses and modulates cytokine levels. | [6] |

| In Vivo Efficacy | ||||

| Neuroprotection | APP751Lon,Swe transgenic mouse model (Alzheimer's) | 10 mg/kg for 10 weeks | Prevents memory deficits (increases freezing time and spontaneous alternations). | [9] |

| Neuroprotection | MPTP mouse model (Parkinson's) | Not specified | Rescues dopaminergic neurons and restores memory and motor function. | [5] |

| Excitotoxicity | Kainic acid-induced mouse model | Not specified | Protects mice against excitotoxicity and neurodegeneration. | [10] |

| Neuroma Model | Sprague-Dawley rats | 30 mg/kg (i.p.) | Used as a TGF-β1/SMAD signaling agonist. | [11] |

| Pharmacokinetics | ||||

| Oral Bioavailability | FBV mice | Not specified | Approximately 50%. | [10] |

| Brain Penetrance | Mice | Not specified | ClogP of 3.3, brain penetrant. | [5] |

| Toxicity | ||||

| Sub-chronic | Mice | 10, 30, and 75 mg/kg (oral gavage) for 14 days | Resulted in reductions in red blood cells, hematocrit, and hemoglobin. | [10] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols utilizing this compound.

-

Cell Lines: Pulmonary fibroblasts, H9C2 cardiomyocytes, J774A.1 and THP-1 macrophages, primary neurons.[1][7][9]

-

Culture Conditions:

-

Cells are typically cultured in a high-glucose DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1]

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

The medium is exchanged every 2-3 days.[1]

-

When cells reach 80-90% confluence, they are passaged.[1]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[2][10]

-

For experiments, dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM for activating TGF-β1 signaling in fibroblasts).[1]

-

Treat cells for the experimentally determined duration before analysis.

-

Caption: A typical experimental workflow for in vitro studies using this compound.

-

Animal Models:

-

Administration and Dosing:

-

This compound hydrochloride is dissolved in a suitable vehicle, such as Dimethyl Sulfoxide (DMSO) or a formulation of DMSO, PEG300, Tween 80, and saline.[10][11]

-

Administration can be via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) or oral gavage (e.g., 10, 30, 75 mg/kg).[10][11]

-

Dosing frequency and duration are model-dependent (e.g., daily for 14 days, or every 2 days for a month).[10][11]

-

-

Analysis:

-

Behavioral Tests: Y-maze for spontaneous alternations, contextual fear conditioning.[9]

-

Histology/Immunohistochemistry: Analysis of tissue sections for markers like collagen deposition or gliosis.[5][11]

-

Biochemical Analysis: Western blot or ELISA on tissue lysates to measure protein expression (e.g., TGF-β1, p-Smad3, Col-I).[7]

-

Key Research Applications and Findings

This compound's dual mechanism makes it a versatile tool for investigating diseases involving inflammation, fibrosis, and neurodegeneration.

-

Neurodegenerative Disorders: A primary application of this compound is in the study of Alzheimer's and Parkinson's diseases. It demonstrates neuroprotective effects by reducing amyloid-β-induced cell death, promoting the clearance of amyloid-β fibrils by macrophages, and rescuing dopaminergic neurons.[5][9][10] Its ability to restore lysosomal function is a key therapeutic hypothesis in these conditions.[5]

-

Fibrosis: The compound is used to probe the role of the TGF-β pathway in fibrotic conditions. In models of pulmonary and myocardial fibrosis, this compound is used to activate the pathway, leading to an increase in fibrosis-related proteins like collagen-1 and α-SMA.[1][7] This allows researchers to study the downstream consequences of TGF-β activation and to test the efficacy of anti-fibrotic agents.

-

Inflammation: this compound has demonstrated potent anti-inflammatory activity. It can suppress pro-inflammatory responses in adipocytes and reduce microgliosis and inflammatory infiltration in models of multiple sclerosis and neurodegeneration.[5][6] This makes it a useful compound for investigating the interplay between TGF-β signaling and the immune response.

The diagram below outlines the logical relationship between this compound's core mechanisms and its diverse research applications.

Caption: this compound's mechanisms lead to outcomes applicable in diverse research fields.

Conclusion

This compound (C381) is a powerful and multifaceted research tool. Its well-defined role as a TGF-β signaling agonist, combined with its novel mechanism of targeting and restoring lysosomal function, provides a unique opportunity to explore complex disease pathologies. For researchers in neurobiology, fibrosis, and immunology, this compound serves as a critical compound for activating these pathways to dissect molecular mechanisms, validate therapeutic targets, and evaluate novel treatment strategies. Completed toxicology studies showing no major concerns further support its potential as both a research compound and a promising therapeutic candidate.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]

- 11. Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of SRI-011381

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, and conditions associated with fibrosis. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic profile, and effects in various preclinical models. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Pharmacological Profile

This compound is a centrally nervous system (CNS) bioactive compound that uniquely combines the activation of the canonical TGF-β/Smad signaling pathway with the modulation of lysosomal function.[1][2] It has demonstrated neuroprotective and anti-inflammatory properties in several preclinical studies.[1][3]

Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

-

TGF-β/Smad Pathway Agonist: this compound activates the TGF-β signaling pathway, a critical regulator of cellular growth, differentiation, and immune responses. This activation is evidenced by the increased phosphorylation of Smad2/3, key downstream effectors in the pathway.[3] The compound has been shown to increase the expression of TGF-β1 and other fibrosis-related proteins like collagen-1 and α-SMA in certain cellular contexts.[3][4][5]

-

Lysosomal Function Enhancement: A key aspect of this compound's mechanism is its ability to physically target lysosomes, promote their acidification, and enhance the breakdown of lysosomal cargo.[1][4][6] This restoration of lysosomal homeostasis is particularly relevant in the context of neurodegenerative diseases where lysosomal dysfunction is a known pathological feature.[1] The interaction of this compound with v-ATPase, the proton pump responsible for lysosome acidification, is implicated in this process.[1]

The interplay between these two mechanisms contributes to the compound's observed neuroprotective and anti-inflammatory effects.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Activity

| Parameter | Value | Cell Line/System | Experimental Context |

| Effective Concentration | 10 µM | Mouse Lung Fibroblasts | Promotion of proliferation and increased expression of TGF-β1, NALP3, collagen-1, and α-SMA.[3][5] |

| Effective Concentration | 10 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Upregulation of Smad2/3 phosphorylation.[3] |

| Effective Concentration | 10 µM | Human Adipose-derived Stem Cells (hADSCs) and Hypertrophic Scar Fibroblasts (HSFBs) | Reversal of the inhibitory effect of miR-29a on TGF-β2/Smad3 signaling and fibrosis.[5] |

| Effective Concentration | 10 µM | H9C2 Cardiomyocytes | Abrogation of the anti-fibrotic effects of Astragalus Polysaccharide (APS) by activating the TGF-β1/Smad3 pathway.[7] |

Table 2: In Vivo Efficacy and Dosage

| Animal Model | Dosage | Dosing Regimen | Key Findings |

| APP751Lon, Swe Transgenic Mice (Alzheimer's Model) | 10, 30, and 75 mg/kg | Oral gavage for 14 days | Reduction in neurodegeneration. Note: Significant changes in hematological endpoints were observed.[8] |

| YAPGFAP-CKO EAE Mice (Multiple Sclerosis Model) | 30 mg/kg | Intraperitoneal injection every 2 days for 22 days | Partial rescue of deficits in the optic nerve and retina; significant inhibition of inflammatory infiltration and neuronal loss.[3] |

| Sprague-Dawley Rats (Traumatic Neuroma Model) | 30 mg/kg | Intraperitoneal injection on the day of surgery and every 2 days thereafter | Upregulation of the TGF-β1/SMAD pathway, leading to increased proliferation of α-SMA and collagen.[9] |

| Zebrafish (ltbp3fb28 and ltbp1fb29 mutants) | Not specified | Not specified | No effect on outflow tract (OFT) expansion, suggesting hyperactivation of TGFβ signaling is not sufficient to induce aneurysm.[4] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration |

| Oral Bioavailability | ~48% | Not specified (likely mouse) | Oral |

| Brain Penetrance | Yes (ClogP of 3.3) | Not specified | Not specified |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

In Vitro TGF-β/Smad Pathway Activation Assay

-

Objective: To assess the ability of this compound to activate the TGF-β/Smad signaling pathway.

-

Cell Lines: Mouse lung fibroblasts, human PBMCs, hADSCs, HSFBs, or H9C2 cardiomyocytes.

-

Methodology:

-

Cells are cultured in appropriate media and conditions until they reach a desired confluency (e.g., 80-90%).

-

The cells are then treated with this compound at a specified concentration (commonly 10 µM) for a defined period.

-

Post-treatment, cell lysates are prepared for protein analysis.

-

Western blotting is performed to detect the levels of phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3. An increase in the p-Smad2/3 to total Smad2/3 ratio indicates pathway activation.

-

Quantitative real-time PCR (qRT-PCR) can also be used to measure the mRNA expression levels of TGF-β target genes.

-

In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model

-

Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.

-

Animal Model: APP751Lon, Swe transgenic mice.

-

Methodology:

-

Transgenic mice are administered this compound via oral gavage at varying doses (e.g., 10, 30, and 75 mg/kg) for a specified duration (e.g., 14 days).

-

A vehicle control group receives the same volume of the vehicle solution.

-

Throughout the study, behavioral tests (e.g., Morris water maze, Y-maze) can be conducted to assess cognitive function.

-

At the end of the treatment period, brain tissue is collected for histopathological and biochemical analysis.

-

Immunohistochemistry is used to quantify amyloid-beta plaque deposition and neuroinflammation (e.g., microgliosis and astrocytosis).

-

Western blotting or ELISA can be used to measure levels of key proteins involved in neurodegeneration and TGF-β signaling in brain homogenates.

-

Western Blotting for p-Smad2/3

-

Objective: To quantify the activation of the Smad pathway by measuring the phosphorylation of Smad2 and Smad3.

-

Protocol:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 25 µ g/lane ) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 2 hours at room temperature in a blocking solution (e.g., 3% skimmed milk in TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-Smad2, p-Smad3, and total Smad2/3, as well as a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein and/or the loading control.

-

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study of this compound.

Preclinical Safety and Toxicology

Investigational new drug (IND) application toxicology studies for this compound (C381) have been completed, and they have not revealed any major safety concerns.[1] However, one study noted that oral administration of this compound at doses of 10, 30, and 75 mg/kg for 14 days in mice resulted in significant changes in hematological endpoints, including reductions in red blood cells, hematocrit, and hemoglobin.[8]

Conclusion and Future Directions

This compound is a promising preclinical candidate with a unique dual mechanism of action that makes it an attractive therapeutic strategy for neurodegenerative diseases and potentially other conditions. Its ability to both activate the neuroprotective TGF-β signaling pathway and restore lysosomal function addresses two key pathological aspects of diseases like Alzheimer's. Further research is warranted to fully elucidate the intricate details of its mechanism, establish a more comprehensive pharmacokinetic and pharmacodynamic profile, and explore its therapeutic potential in a broader range of disease models. The completion of IND-enabling toxicology studies is a significant step towards potential clinical evaluation.

References

- 1. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGFβ-Smad (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labshake.com [labshake.com]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. This compound hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]

- 9. Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of SRI-011381 on Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 (also known as C381) is a novel, brain-penetrant small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Emerging research has highlighted its potent anti-inflammatory and neuroprotective properties, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders characterized by a significant neuroinflammatory component. This technical guide provides an in-depth overview of the core effects of this compound on neuroinflammation, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of the canonical TGF-β/SMAD signaling pathway.[1] This pathway is a critical regulator of immune responses in the central nervous system (CNS). In addition to its effects on TGF-β signaling, this compound has been shown to restore lysosomal function, which is often impaired in neurodegenerative diseases and can contribute to the inflammatory cascade.[1][2]

The proposed mechanism involves this compound physically targeting the lysosome, promoting its acidification, and enhancing the breakdown of cellular waste.[2][3] This dual action of activating a key anti-inflammatory pathway and restoring cellular homeostasis contributes to its robust effects on mitigating neuroinflammation.

Quantitative Effects on Microgliosis

Microglia, the resident immune cells of the CNS, are central players in neuroinflammation. This compound has been demonstrated to effectively reduce microgliosis, a hallmark of neuroinflammation, in a dose-dependent manner in preclinical models.

Table 1: Effect of this compound on Microglial Activation Markers in Progranulin-/- Mice

| Treatment Group | Dose | Marker | % Reduction in Immunoreactivity (vs. Vehicle) | Brain Region |

| This compound | 30 mg/kg | CD68 | ~40% | Thalamus |

| This compound | 30 mg/kg | Iba1 | ~35% | Thalamus |

Data extracted from Vest et al., 2022, PNAS.[2]

Experimental Protocols

In Vivo Model of Neuroinflammation: Progranulin-/- Mice